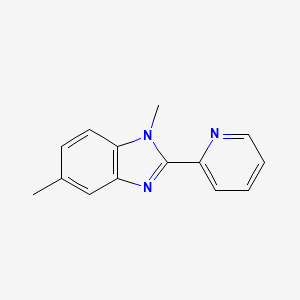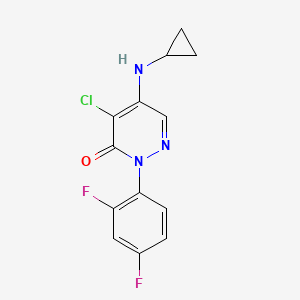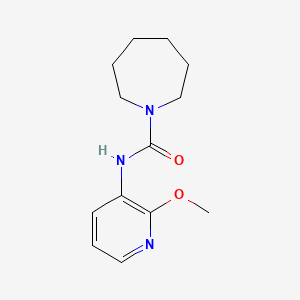![molecular formula C16H13FN2O2 B7527524 3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527524.png)
3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic AMP-specific phosphodiesterase (PDE4). It was first synthesized in the early 1980s and has been extensively studied for its potential application in the treatment of various diseases.
作用機序
3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 exerts its pharmacological effects by inhibiting PDE4, which is responsible for the hydrolysis of cAMP. By preventing the breakdown of cAMP, 3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 increases the intracellular levels of this important second messenger, leading to a variety of downstream effects. These include the activation of protein kinase A (PKA), the regulation of ion channels, and the modulation of gene expression.
Biochemical and Physiological Effects:
3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. It has been demonstrated to inhibit the release of pro-inflammatory cytokines from immune cells, reduce airway hyperresponsiveness in animal models of asthma, and improve cognitive function in animal models of Alzheimer's disease. Additionally, 3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 has been shown to have anti-tumor properties and to enhance the efficacy of chemotherapy in cancer cells.
実験室実験の利点と制限
One of the major advantages of using 3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 in lab experiments is its selectivity for PDE4, which allows for the specific modulation of cAMP signaling. However, one limitation is its potential toxicity at high concentrations, which can lead to off-target effects and cell death. Additionally, the use of 3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 in animal models can be complicated by its poor solubility and bioavailability, which can affect its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the study of 3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 and its potential applications. One area of research is the development of more potent and selective PDE4 inhibitors with improved pharmacokinetic properties. Another direction is the investigation of 3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 in combination with other drugs for the treatment of various diseases. Finally, the elucidation of the molecular mechanisms underlying the effects of 3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 on different cell types and tissues will be an important area of future research.
合成法
3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 can be synthesized through a multi-step process involving the reaction of 2-fluorobenzylamine with phthalic anhydride, followed by cyclization with phenylhydrazine and subsequent acylation with acetic anhydride. The final product is obtained after purification through recrystallization.
科学的研究の応用
3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 has been widely used in scientific research to study the role of cyclic AMP (cAMP) signaling in various biological processes. It has been shown to be effective in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions. In addition, it has been investigated for its potential use in the treatment of depression, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-14-9-5-4-6-12(14)10-19-15(20)11-18(16(19)21)13-7-2-1-3-8-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQBQYXKGLRSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC=C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7527444.png)
![N-[4-(5-chloro-1-methylbenzimidazol-2-yl)-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7527449.png)
![N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7527452.png)
![2-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B7527457.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7527467.png)
![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[3-(methanesulfonamidomethyl)piperidin-1-yl]propanamide](/img/structure/B7527468.png)

![1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone](/img/structure/B7527497.png)

![4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7527511.png)
![N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B7527516.png)
![1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7527537.png)
![3-[(3-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527543.png)